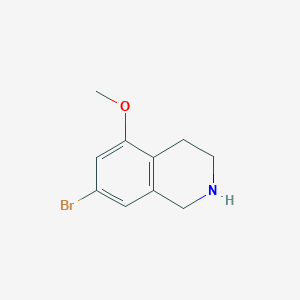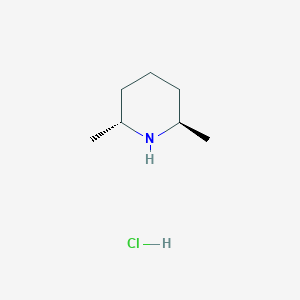![molecular formula C16H15N3O5 B2544550 N-(4-{4-[(1E)-(メトキシイミノ)メチル]-2-ニトロフェノキシ}フェニル)アセトアミド CAS No. 860788-57-4](/img/structure/B2544550.png)
N-(4-{4-[(1E)-(メトキシイミノ)メチル]-2-ニトロフェノキシ}フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide is a complex organic compound with the molecular formula C16H15N3O5 It is characterized by the presence of a methoxyimino group, a nitrophenoxy group, and an acetamide group
科学的研究の応用
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with methoxyiminoacetic acid under specific conditions to form an intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
作用機序
The mechanism of action of N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with proteins, affecting their function. The nitrophenoxy group can participate in electron transfer reactions, influencing cellular processes. The acetamide group can interact with enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
N-(4-{4-[(methoxyimino)methyl]phenyl}acetamide): Lacks the nitro group, resulting in different chemical properties.
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
Uniqueness
N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyimino and nitrophenoxy groups allows for diverse chemical interactions and applications.
特性
IUPAC Name |
N-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-13-4-6-14(7-5-13)24-16-8-3-12(10-17-23-2)9-15(16)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVHIFHGSMIRTR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2544469.png)



![1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2544478.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2544480.png)

![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)




![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)
